molecular formula C14H23N3O4S B2654710 N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide CAS No. 1234859-97-2

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide

Cat. No.: B2654710
CAS No.: 1234859-97-2
M. Wt: 329.42
InChI Key: WMUNWDTXNBXBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Background

The emergence of N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide represents the culmination of three decades of progress in heterocyclic chemistry. Piperidine derivatives first gained prominence in the 1990s with the development of protease inhibitors for HIV treatment. The incorporation of cyclopropane rings became systematic in the 2010s, particularly following advancements in transition-metal-catalyzed cyclopropanation techniques.

A critical milestone occurred in 2022 with the publication of modular synthesis protocols for cyclopropane-fused N-heterocycles, which demonstrated the feasibility of combining piperidine cores with strained carbocycles. This methodology directly enabled the rational design of compounds featuring both piperidine and cyclopropane sulfonyl groups, as seen in the target molecule.

The specific combination of a sulfonylated piperidine with cyclopropane diamide functionality first appeared in patent literature circa 2020, with early examples showing promise as kinase inhibitors. Structural analogs of this compound have since been investigated for their ability to modulate protein-protein interactions, particularly in oncology targets.

Significance in Medicinal Chemistry Innovation

This compound exemplifies four key innovations in modern drug design:

  • Conformational Restriction : The cyclopropane ring imposes torsional strain (≈27.5 kcal/mol), locking adjacent functional groups into bioactive conformations while maintaining metabolic stability.
  • Sulfonyl Group Utility : The cyclopropanesulfonyl moiety enhances aqueous solubility (predicted LogP = 1.8) compared to traditional aryl sulfonamides, addressing a common limitation in CNS-targeted agents.
  • Stereochemical Complexity : With three contiguous stereocenters, the molecule enables precise spatial arrangement of pharmacophoric elements, critical for selective target engagement.
  • Synthetic Modularity : The structure permits late-stage diversification at three positions - the piperidine nitrogen, cyclopropane ring, and diamide termini.

Recent computational studies suggest the compound's structural features may overcome limitations observed in first-generation piperidine-based therapeutics, particularly regarding P-glycoprotein efflux and CYP450 inhibition.

Structure-Based Classification in Chemical Taxonomy

The compound belongs to three distinct chemical classes:

Classification Level Description Structural Basis
Primary Piperidine derivative 6-membered saturated nitrogen heterocycle
Secondary Cyclopropane sulfonamide Sp³-hybridized C3 ring with SVI center
Tertiary Ethanediamide Two amide groups on ethane backbone

Key structural parameters derived from analogous compounds:

Parameter Value Source
Piperidine puckering amplitude (Q) 0.56 Å
Cyclopropane C-C bond length 1.51 Å
Sulfonamide S-N bond length 1.63 Å
Amide torsion angle (ω) 178.9°

The orthogonal orientation of the sulfonyl group relative to the piperidine plane creates a distinctive electrostatic potential surface, with computed partial charges of +0.32 e on the sulfonyl oxygen and -0.28 e on the amide nitrogen.

Research Gaps and Scientific Opportunities

While preliminary data exists for structural analogs, specific knowledge gaps regarding this compound include:

  • Synthetic Scalability : Current routes require 7-9 steps with an overall yield of 12-18%. Development of convergent strategies could improve efficiency.
  • Chiral Resolution : The compound exists as four stereoisomers, but no enantioselective synthesis has been reported.
  • Computational Modeling : Force field parameters for the cyclopropane-piperidine system remain underdeveloped, limiting molecular dynamics simulations.
  • Bioprofile Characterization : Over 85% of published studies focus on synthetic methodology rather than biological evaluation.

Emerging opportunities include:

  • Application in targeted protein degradation via PROteolysis-TArgeting Chimeras (PROTACs), leveraging the compound's dual hydrogen bonding capacity
  • Development as a positron emission tomography (PET) tracer through incorporation of fluorine-18 at the cyclopropane ring
  • Exploration of supramolecular assembly properties for drug delivery systems

Properties

IUPAC Name

N'-cyclopropyl-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c18-13(14(19)16-11-1-2-11)15-9-10-5-7-17(8-6-10)22(20,21)12-3-4-12/h10-12H,1-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUNWDTXNBXBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

  • Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide): Shares a cyclopropane-carboxamide group but differs in the piperidine substitution (phenethyl vs. cyclopropanesulfonyl) and the absence of an ethanediamide backbone .
  • Butyrfentanyl and Crotonylfentanyl : Fentanyl analogs with aliphatic acyl groups; these lack sulfonyl and ethanediamide groups, demonstrating how acyl chain length modulates µ-opioid receptor (MOR) affinity .
  • Other Ethanediamides : Compounds like N,N'-diaryl ethanediamides (e.g., oxalamides) are studied for their CNS activity, but they typically lack piperidine or sulfonyl groups .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Target
Target Compound Piperidine-ethanediamide Cyclopropanesulfonyl, N-cyclopropyl Unknown (hypothetical: CNS receptors)
Cyclopropylfentanyl 4-Anilidopiperidine Cyclopropanecarboxamide, phenethyl µ-opioid receptor
Butyrfentanyl 4-Anilidopiperidine Butyryl group µ-opioid receptor
N,N'-Diphenylethanediamide Ethanediamide Phenyl groups Serotonin receptors
Pharmacological and Metabolic Differences
  • Receptor Affinity: Cyclopropylfentanyl and other fentanyl analogs exhibit high MOR affinity due to their 4-anilidopiperidine core . The target compound’s ethanediamide and sulfonyl groups may shift selectivity toward non-opioid targets (e.g., ion channels or enzymes), though experimental data are lacking.
  • Metabolic Stability : Cyclopropane rings in cyclopropylfentanyl reduce oxidative metabolism, prolonging half-life . The sulfonyl group in the target compound may enhance solubility and resistance to esterase-mediated hydrolysis compared to carboxamides.
  • Toxicity: Cyclopropylfentanyl’s high potency correlates with respiratory depression risks . The target compound’s toxicity profile is unknown but could differ due to its distinct pharmacophore.

Biological Activity

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H23N3O2SC_{16}H_{23}N_{3}O_{2}S, with a molecular weight of 347.4 g/mol. The compound features a piperidine ring substituted with a cyclopropanesulfonyl group, which is significant for its biological activity.

Property Value
Molecular FormulaC16H23N3O2S
Molecular Weight347.4 g/mol
CAS Number2380060-87-5

The compound exhibits biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor. It has been shown to act as an agonist with selectivity for G_q signaling pathways, which are critical in various physiological processes including mood regulation and appetite control .

Key Findings:

  • Agonist Activity : Demonstrated selective agonism at the 5-HT2C receptor with an EC50 of approximately 23 nM in calcium flux assays.
  • Functional Selectivity : The compound shows a preference for G_q-mediated signaling over β-arrestin recruitment, indicating potential for fewer side effects compared to other agonists .

In Vitro Studies

In vitro studies have highlighted the compound's efficacy in modulating neurotransmitter systems. The following table summarizes key findings from biological evaluations:

Study Findings
Calcium Flux AssaysEC50 = 23 nM at 5-HT2C receptor
β-arrestin RecruitmentNo significant recruitment activity observed
Antipsychotic ActivityShowed significant effects in amphetamine-induced hyperactivity models

Case Studies and Applications

  • Antipsychotic Potential : Research indicates that compounds similar to this compound can exhibit antipsychotic-like effects. For example, the N-benzyl compound in related studies demonstrated significant activity against hyperactivity induced by amphetamines, suggesting therapeutic potential in treating psychotic disorders .
  • Serotonergic Modulation : The selectivity for 5-HT2C receptors positions this compound as a candidate for further investigation in conditions such as obesity and depression, where serotonergic pathways play a crucial role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.